molecular formula C13H8Cl2F3N3O3S B3036757 3-chloro-N'-{[(4-chlorophenyl)sulfonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide CAS No. 400077-92-1

3-chloro-N'-{[(4-chlorophenyl)sulfonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide

Cat. No. B3036757
CAS RN: 400077-92-1
M. Wt: 414.2 g/mol
InChI Key: BWBZXBMRSHYYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 3-chloro-N’-{[(4-chlorophenyl)sulfonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide, is a chemical with the molecular formula C13H8Cl2F3N3O3S and a molecular weight of 414.1871296 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 3-chloro-N'-{[(4-chlorophenyl)sulfonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide is related to a group of substances used in 1,3-dipolar cycloaddition reactions. For instance, derivatives containing a sulfonyl substituent have been utilized in such reactions, leading to the formation of isomeric compounds with varied structural features (Markitanov et al., 2018).

Applications in Material Science

  • The compound is structurally related to those used in the synthesis of polyimides, which have applications in materials science. For instance, fluorinated polyimides synthesized from similar compounds exhibit excellent optical transmittance and solubility in polar organic solvents, indicating potential applications in high-performance materials (Hu Zhi-zhi, 2010).

Photochemical Behavior

  • Compounds with structural similarities have been studied for their photochemical behavior, particularly in the context of photoacid generation. This research can contribute to understanding the reaction mechanisms and photoacid generation pathways in compounds related to 3-chloro-N'-{[(4-chlorophenyl)sulfonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide (Ortica et al., 2001).

Catalysis

  • Similar chemical structures have been involved in studies related to catalysis, such as the oxidation of alcohols catalyzed by oxo-rhenium complexes. This research provides insights into the catalytic activity and potential applications of related compounds in various chemical transformations (Sousa et al., 2013).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . More research is needed to determine the specific safety and hazards associated with this compound .

Future Directions

The future directions for this compound are not clear from the available information. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich, suggesting it may have potential applications in research . Further studies would be needed to explore these potential applications and to fully understand the properties and capabilities of this compound.

properties

IUPAC Name

[(Z)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F3N3O3S/c14-8-1-3-9(4-2-8)25(22,23)24-21-12(19)11-10(15)5-7(6-20-11)13(16,17)18/h1-6H,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBZXBMRSHYYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)ON=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)O/N=C(/C2=C(C=C(C=N2)C(F)(F)F)Cl)\N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N'-{[(4-chlorophenyl)sulfonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N'-{[(4-chlorophenyl)sulfonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide
Reactant of Route 2
3-chloro-N'-{[(4-chlorophenyl)sulfonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide
Reactant of Route 3
3-chloro-N'-{[(4-chlorophenyl)sulfonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide
Reactant of Route 4
3-chloro-N'-{[(4-chlorophenyl)sulfonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N'-{[(4-chlorophenyl)sulfonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N'-{[(4-chlorophenyl)sulfonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.